methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate
Description
Methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate is a heterocyclic compound featuring a pyrazolone core (5-oxo-4,5-dihydro-1H-pyrazole) conjugated with a methylideneaminoacetate moiety. The ester group enhances lipophilicity, which may influence bioavailability and reactivity.
Properties
IUPAC Name |
methyl 2-[(3-oxo-1,2-dihydropyrazol-4-yl)methylideneamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-13-6(11)4-8-2-5-3-9-10-7(5)12/h2-3H,4H2,1H3,(H2,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRIMSPDLCMIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN=CC1=CNNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate typically involves the reaction of a suitable pyrazolone derivative with an appropriate amine under controlled conditions. The reaction conditions may include the use of a catalyst, specific temperature, and solvent to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed to handle the required reaction conditions. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate is studied for its potential biological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, and antioxidant activities.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used in the development of new drugs for treating various diseases.
Industry: In industry, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Crystallographic Data
The compound’s structural analogs differ primarily in substituents on the pyrazolone ring and the adjacent functional groups. Below is a comparative analysis:
Table 1: Structural and Crystallographic Comparison
Key Observations:
- Substituent Diversity : The target compound lacks aromatic substituents (e.g., phenyl, furyl, or indole groups) present in analogs, which may reduce its π-stacking capability and biological target affinity compared to derivatives like those in and .
- Crystal Packing : The triclinic crystal system (P1) of the furyl-phenyl derivative suggests dense packing with intermolecular hydrogen bonds (evidenced by displacement ellipsoids and dotted-line interactions in its structure).
- Molecular Weight and Lipophilicity : Higher molecular weight analogs (e.g., 471.50 g/mol in ) exhibit increased complexity, likely impacting solubility and pharmacokinetics.
Functional and Application-Based Differences
- Agrochemical Potential: Imidazolinone derivatives like imazamox and imazethapyr are commercial herbicides targeting acetolactate synthase (ALS) . While the target compound shares a 5-oxo heterocyclic core, its pyrazolone (vs. imidazolinone) structure and lack of pyridinecarboxylic acid groups may limit herbicidal activity.
- Biological Activity : The indole-containing analog in may exhibit enhanced interaction with biological receptors (e.g., enzymes or transporters) due to the indole moiety’s role in hydrophobic and cation-π interactions.
Research Findings and Gaps
- Structural Insights : Crystallographic data for the target compound are absent in the provided evidence, limiting direct comparison of packing efficiency or hydrogen-bonding networks. The furyl-phenyl analog’s triclinic structure (Å: a = 7.499, b = 9.503, c = 11.749; α = 96.7°, β = 91.7°, γ = 90.3°) highlights the impact of bulky substituents on lattice parameters.
- Thermodynamic Properties : The absence of melting point, solubility, or stability data for the target compound precludes a comprehensive comparison with analogs.
- Computational and Experimental Studies: Molecular docking or spectroscopic analyses (e.g., NMR, IR) could elucidate electronic differences between pyrazolone and imidazolinone derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
